3-Chloro-6-methyl-4-pyridazinol

Catalog No.
S13425009
CAS No.
22390-52-9
M.F
C5H5ClN2O
M. Wt
144.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-6-methyl-4-pyridazinol

CAS Number

22390-52-9

Product Name

3-Chloro-6-methyl-4-pyridazinol

IUPAC Name

3-chloro-6-methyl-1H-pyridazin-4-one

Molecular Formula

C5H5ClN2O

Molecular Weight

144.56 g/mol

InChI

InChI=1S/C5H5ClN2O/c1-3-2-4(9)5(6)8-7-3/h2H,1H3,(H,7,9)

InChI Key

CNJDSVWNXQYOHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=NN1)Cl

3-Chloro-6-methyl-4-pyridazinol is a heterocyclic compound characterized by a pyridazine ring with a chlorine atom at the 3-position and a methyl group at the 6-position. It belongs to a class of compounds known for their diverse biological activities and potential applications in pharmaceuticals and agrochemicals. The molecular formula for 3-Chloro-6-methyl-4-pyridazinol is C5H5ClN2OC_5H_5ClN_2O, and it has a molecular weight of approximately 144.56 g/mol. The compound exhibits properties typical of pyridazine derivatives, including the ability to undergo various chemical transformations.

  • Nucleophilic Substitution: The chlorine atom at the 3-position can be substituted by nucleophiles such as amines or thiols, leading to the formation of various substituted pyridazine derivatives.
  • Oxidation: Under oxidative conditions, it can be converted into pyridazine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The compound can undergo reduction to yield dihydropyridazine derivatives, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

These reactions highlight the compound's versatility in synthetic chemistry, allowing it to serve as a precursor for more complex molecules.

Research indicates that 3-Chloro-6-methyl-4-pyridazinol possesses notable biological activities. It has been investigated for its potential antimicrobial and antifungal properties, making it a candidate for pharmaceutical development. Additionally, studies suggest that it may exhibit anticancer and anti-inflammatory activities, although further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of 3-Chloro-6-methyl-4-pyridazinol can be achieved through several methods:

  • Direct Chlorination: Starting from 6-methylpyridazine, chlorination at the 3-position can be performed using chlorine gas or chlorinating agents under controlled conditions.
  • Substitution Reactions: The compound can also be synthesized via nucleophilic substitution reactions where a suitable precursor undergoes reaction with chlorinating agents.
  • Multi-step Synthesis: More complex synthetic routes may involve multiple steps, including functionalization of the pyridazine ring followed by chlorination.

These methods are optimized based on desired yields and purity levels, with industrial applications often requiring scalable processes.

3-Chloro-6-methyl-4-pyridazinol has several applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it is explored for drug development targeting infections and cancer.
  • Agrochemicals: The compound may be utilized in developing herbicides or pesticides due to its potential efficacy against certain pests and weeds.
  • Chemical Research: It serves as an important building block in organic synthesis for creating more complex chemical entities.

Studies on the interactions of 3-Chloro-6-methyl-4-pyridazinol with biological targets have shown that it may inhibit specific enzymes or receptors linked to disease pathways. Its ability to modulate biological systems makes it a subject of interest in pharmacological research. Detailed interaction studies are essential for understanding its full therapeutic potential and safety profile.

Several compounds share structural similarities with 3-Chloro-6-methyl-4-pyridazinol, including:

Compound NameCAS NumberKey Features
3-Methylpyridazine1004972-49-9Lacks chlorine; different biological activity
4-Chloropyridazine1677-80-1Different position of chlorine; used in herbicides
3-Chloro-6-(2-fluorobenzyl)pyridazine111113-3Contains fluorobenzyl group; different reactivity
3,6-Dimethylpyridazine1632-74-2Two methyl groups; altered solubility properties
4-Methylpyridazine25247-28-3Different position of methyl group; varied applications

These compounds share the pyridazine core structure but differ in substituents, leading to variations in their chemical properties and biological activities. The unique combination of chlorine and methyl groups in 3-Chloro-6-methyl-4-pyridazinol contributes to its specific reactivity and potential applications compared to these similar compounds.

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

144.0090405 g/mol

Monoisotopic Mass

144.0090405 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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